[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol involves multi-step reactions, including the use of NMR, MS, and IR spectra for characterization. For example, derivatives of N-phenylpyrazolyl aryl methanones, which share a structural motif with [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol, have been synthesized through reactions involving arylthio/sulfinyl/sulfonyl groups, demonstrating the complexity and versatility of synthetic routes available for such compounds (Wang et al., 2015).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides detailed insights into the arrangement of atoms within these compounds. For instance, the crystal structure analysis of similar pyrazolyl aryl methanones reveals the intricacies of their molecular framework, highlighting the triclinic space group and specific unit cell parameters (Sun et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol and related compounds is influenced by their molecular structure. These compounds participate in a range of chemical reactions, including Prins cyclization and Michael addition, which are pivotal in the synthesis of various derivatives with potential biological activities (Reddy et al., 2012).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are critical for understanding the compound's behavior in different environments. For example, crystallography studies reveal how the crystalline form of these compounds, including their space group and cell dimensions, affects their physical properties and stability (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol derivatives, including their reactivity, functional group transformations, and interactions with other molecules, are essential for their application in synthesis and potential biological activities. Studies involving molecular docking and quantum chemical calculations provide insights into the chemical behavior and potential interaction mechanisms of these compounds (Viji et al., 2020).
Scientific Research Applications
Application 1: Platinum(II) Complex Synthesis
- Application Summary: The compound was used in the synthesis of a platinum(II) complex, which is an important family of phosphor material for modern photovoltaic devices .
- Methods of Application: The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
- Results: According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm. Based on cyclic voltammetry studies, the HOMO, LUMO and band gap values were calculated .
Application 2: Antileishmanial and Antimalarial Activities
- Application Summary: Hydrazine-coupled pyrazoles, which are structurally similar to your compound, were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application 3: Organic Light-Emitting Diode
- Application Summary: The compound was used in the synthesis of a platinum(II) complex, which is an important family of phosphor material for modern photovoltaic devices .
- Methods of Application: The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
- Results: According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm. Based on cyclic voltammetry studies, the HOMO, LUMO and band gap values were calculated .
Application 4: Antimalarial Agents
- Application Summary: Hydrazine-coupled pyrazoles, which are structurally similar to your compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results: The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application 5: Organic Light-Emitting Diode
- Application Summary: The compound was used in the synthesis of a platinum(II) complex, which is an important family of phosphor material for modern photovoltaic devices .
- Methods of Application: The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
- Results: According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm. Based on cyclic voltammetry studies, the HOMO, LUMO and band gap values were calculated .
Application 6: Antimalarial Agents
- Application Summary: Hydrazine-coupled pyrazoles, which are structurally similar to your compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results: The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety And Hazards
Future Directions
Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer . Therefore, the future directions of research on “[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol” and its derivatives could be focused on exploring their potential therapeutic applications, particularly in cancer treatment .
properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJSWDSNWXXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640188 | |
Record name | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol | |
CAS RN |
179055-20-0 | |
Record name | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.